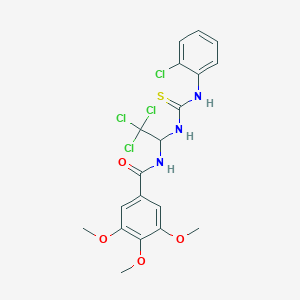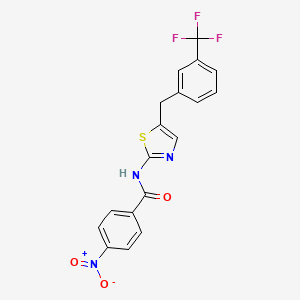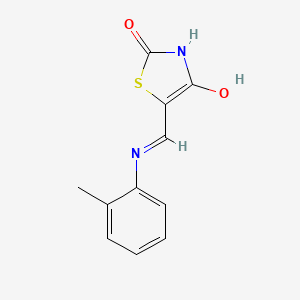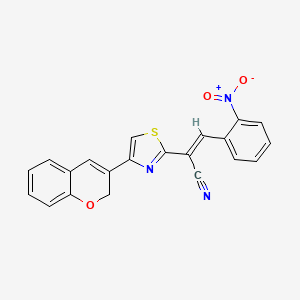
2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile is a complex organic compound that features a combination of chromen, thiazole, and nitrophenyl groups. These structural motifs are often found in compounds with significant biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromen Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: This step often involves the condensation of a thioamide with a haloketone.
Acrylonitrile Addition: The final step could involve the Knoevenagel condensation of the thiazole-chromen intermediate with a nitrophenyl acetonitrile derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromen and thiazole rings.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) might be employed.
Major Products
Oxidation: Products could include various oxidized derivatives of the chromen and thiazole rings.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
Wirkmechanismus
The mechanism of action would depend on the specific application:
Molecular Targets: Could include enzymes, receptors, or nucleic acids.
Pathways Involved: Might involve inhibition or activation of specific biochemical pathways, modulation of signal transduction, or interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-phenylacrylonitrile
- 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(4-nitrophenyl)acrylonitrile
Uniqueness
The presence of the nitrophenyl group in 2-(4-(2H-Chromen-3-YL)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile might confer unique electronic properties, making it particularly useful in applications requiring specific electronic interactions or fluorescence properties.
Eigenschaften
CAS-Nummer |
308101-53-3 |
|---|---|
Molekularformel |
C21H13N3O3S |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(E)-2-[4-(2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H13N3O3S/c22-11-16(9-14-5-1-3-7-19(14)24(25)26)21-23-18(13-28-21)17-10-15-6-2-4-8-20(15)27-12-17/h1-10,13H,12H2/b16-9+ |
InChI-Schlüssel |
DHOIKKPAVYWGKK-CXUHLZMHSA-N |
Isomerische SMILES |
C1C(=CC2=CC=CC=C2O1)C3=CSC(=N3)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/C#N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C3=CSC(=N3)C(=CC4=CC=CC=C4[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B15078731.png)
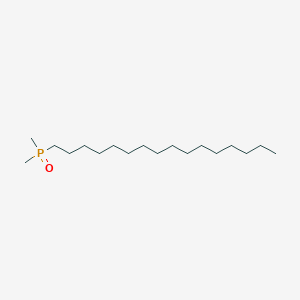
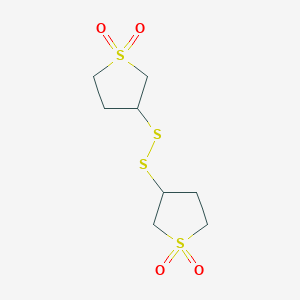
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078760.png)
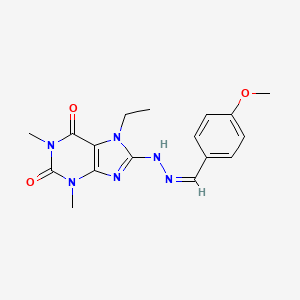
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078769.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15078771.png)
![Allyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078778.png)
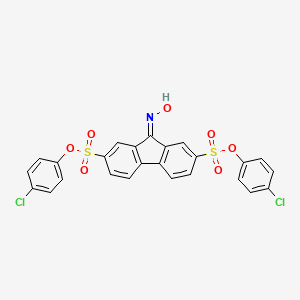
![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)
